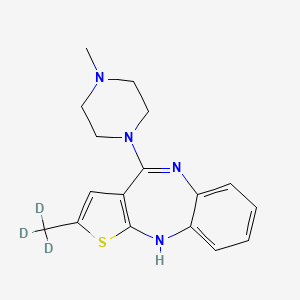
Olanzapine D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olanzapine D3 is a deuterated analogue of olanzapine, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its similar chemical properties to olanzapine but with a distinct mass difference .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine D3 involves the incorporation of deuterium atoms into the olanzapine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for use as an internal standard in analytical applications .
化学反应分析
Types of Reactions
Olanzapine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives of this compound .
科学研究应用
Olanzapine D3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of olanzapine in biological samples.
Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of olanzapine.
Medicine: Helps in therapeutic drug monitoring and in the development of new antipsychotic medications.
Industry: Employed in quality control processes in pharmaceutical manufacturing.
作用机制
Olanzapine D3 exerts its effects by acting as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, and 5-HT6), muscarinic receptors (M1-M5), histamine receptors (H1), and adrenergic receptors (α1) . This broad receptor binding profile contributes to its antipsychotic effects and its ability to manage symptoms of schizophrenia and bipolar disorder .
相似化合物的比较
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but differs in its side effect profile.
Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity profile.
Quetiapine: Similar in its use for treating psychiatric disorders but has a distinct mechanism of action.
Uniqueness of Olanzapine D3
This compound is unique due to its deuterium incorporation, which provides a distinct mass difference that is useful in analytical applications. This makes it an invaluable tool in mass spectrometry for the accurate quantification of olanzapine in various biological matrices .
属性
分子式 |
C17H20N4S |
|---|---|
分子量 |
315.5 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)-2-(trideuteriomethyl)-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i1D3 |
InChI 键 |
KVWDHTXUZHCGIO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
规范 SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


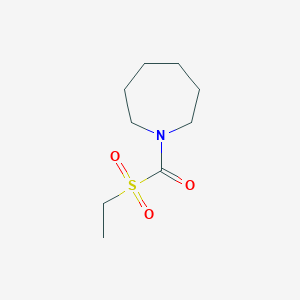
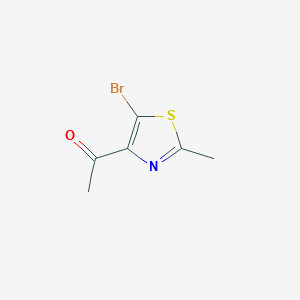
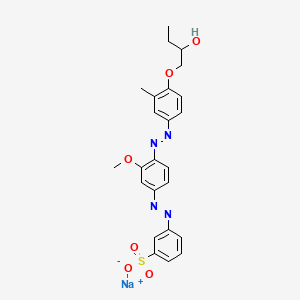
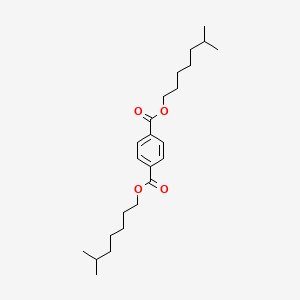
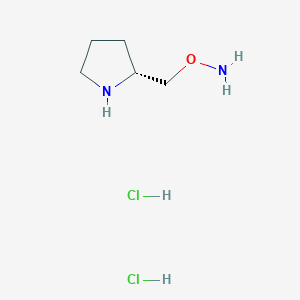
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
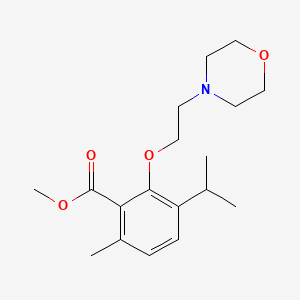
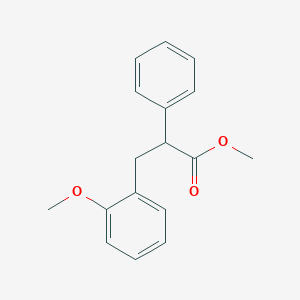
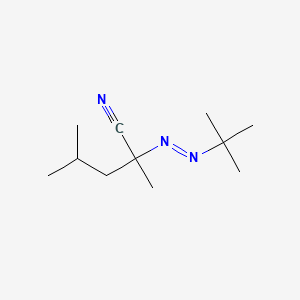

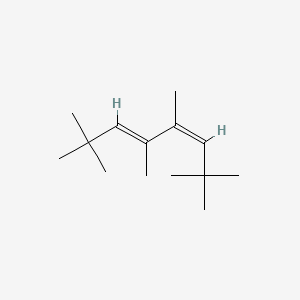
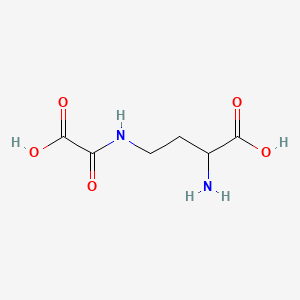
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
